Trichloroacetyl chloride

Descripción general

Descripción

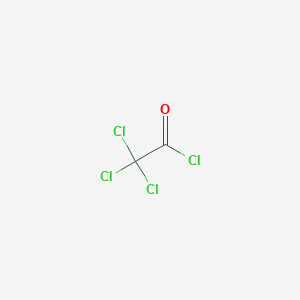

Trichloroacetyl chloride (TCAC, C₂Cl₄O) is a chlorinated acyl chloride with a molecular weight of 181.82 g/mol . Key properties include a boiling point of 118°C, density of 1.620 g/cm³, and rapid hydrolysis in water to form trichloroacetic acid and hydrochloric acid . It is widely used in organic synthesis, particularly as a protecting group in carbohydrate chemistry , a precursor for pesticides and herbicides , and a reagent for synthesizing heterocyclic compounds like isoxazoles and pyrazoles . Its strong electron-withdrawing trichloromethyl group enhances reactivity in nucleophilic substitutions and cyclocondensation reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trichloroacetyl chloride can be synthesized by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal as a catalyst. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced through the chlorination of acetyl chloride or acetaldehyde. The process involves the use of activated charcoal to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Trichloroacetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding trichloroacetamides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form trichloroacetic acid and hydrochloric acid.

Reduction: It can be reduced to trichloroethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Amines: React with this compound to form trichloroacetamides under mild conditions.

Alcohols and Thiols: React to form esters and thioesters, respectively, often in the presence of a base to neutralize the hydrochloric acid formed.

Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the hydrochloric acid.

Major Products:

Trichloroacetamides: Formed from reactions with amines.

Trichloroacetic Acid: Formed from hydrolysis.

Trichloroethanol: Formed from reduction reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Active Pharmaceutical Ingredients (APIs)

TCAC is crucial in synthesizing several APIs, including chloramphenicol, which is used to treat bacterial infections, and diloxanide furoate, an antiamoebic agent. The compound serves as an acylating agent in the formation of amides and esters, facilitating the production of essential medications such as antibiotics and antimalarial drugs .

1.2 Case Study: Chloramphenicol Synthesis

Chloramphenicol is synthesized using TCAC as a key intermediate. The process involves the reaction of TCAC with specific substrates under controlled conditions to yield chloramphenicol with high purity. This synthesis exemplifies TCAC's role in pharmaceutical manufacturing, emphasizing its importance in producing life-saving medications.

Agrochemical Applications

2.1 Herbicides and Pesticides

In agriculture, TCAC is utilized to produce various herbicides and pesticides that enhance crop protection and yield. Its reactivity allows for the development of effective agrochemicals that combat pests and diseases .

2.2 Case Study: Herbicide Development

Research has demonstrated the effectiveness of TCAC-derived herbicides in controlling specific weed species, leading to improved crop productivity. These agrochemicals are formulated to minimize environmental impact while maximizing agricultural efficiency.

Industrial Applications

3.1 Specialty Chemicals Production

TCAC is employed in producing specialty chemicals used in plastics, resins, and other industrial applications. Its ability to participate in nucleophilic reactions makes it valuable for synthesizing complex chemical structures .

3.2 Innovation in Green Chemistry

Recent advancements in green chemistry have led to environmentally friendly methods for synthesizing TCAC and its derivatives. These innovations focus on reducing waste and energy consumption during production, aligning with sustainability goals .

Market Trends and Growth

The global market for TCAC is expanding due to rising demand from the pharmaceutical and agrochemical sectors. As the population grows and ages, the need for pharmaceuticals increases, driving the market forward . Additionally, advancements in agricultural technology contribute to the growing use of TCAC in developing effective crop protection products.

| Application Area | Key Uses | Market Growth Factors |

|---|---|---|

| Pharmaceuticals | API synthesis (e.g., chloramphenicol) | Aging population, rising healthcare needs |

| Agrochemicals | Herbicides, pesticides | Advancements in agricultural technology |

| Industrial Chemicals | Specialty chemicals production | Demand for sustainable practices |

Safety Considerations

While TCAC has numerous applications, it is essential to acknowledge safety concerns associated with its use. Exposure can lead to severe health risks, including respiratory issues and skin irritation . Proper handling protocols must be established to mitigate these risks.

Mecanismo De Acción

The mechanism of action of trichloroacetyl chloride involves its high reactivity with nucleophiles. The compound readily reacts with amines, alcohols, and thiols to form corresponding derivatives. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of trichloroacetamides, esters, and thioesters. The pathways involved in these reactions are typically substitution reactions where the chloride ion is replaced by the nucleophile .

Comparación Con Compuestos Similares

Comparison with Similar Acyl Chlorides

Structural and Physical Properties

The table below compares TCAC with structurally related acyl chlorides:

Key Observations :

- TCAC’s higher chlorine content increases its density and boiling point compared to less chlorinated analogs.

- Its hydrolysis rate is faster than chloroacetyl chloride but slower than oxalyl chloride, which reacts explosively with water .

Fungicidal Activity

TCAC outperforms 28 other acyl chlorides in fungicidal efficacy, making it a preferred active group in agrochemical structural modifications . For example, derivatives of TCAC showed superior activity against Fusarium and Phytophthora strains compared to dichloroacetyl chloride .

Environmental Behavior

TCAC hydrolyzes rapidly in the atmosphere (Henry’s law constant: 2 M/atm) with a half-life of minutes to hours, reducing its environmental persistence compared to dichloroacetylene, which decomposes into phosgene and other toxic byproducts .

Key Risks :

Actividad Biológica

Avocadyne, a terminally unsaturated 17-carbon acetogenin derived from avocados (Persea americana), has garnered attention for its significant biological activities, particularly in cancer therapy and metabolic modulation. This article provides a detailed overview of the biological activity of avocadyne, supported by research findings, case studies, and data tables.

Avocadyne is characterized by its unique structural features, including a terminal triple bond and an odd number of carbon atoms. These structural attributes are critical for its biological activity, particularly in inhibiting mitochondrial fatty acid oxidation (FAO) . Research has demonstrated that avocadyne selectively targets leukemia cells while sparing normal blood cells, making it a promising candidate for cancer treatment.

Key Structural Features

- Terminal Triple Bond : Essential for interaction with mitochondrial enzymes.

- Odd Number of Carbons : Contributes to its unique metabolic pathways.

- Stereochemistry : The (2R,4R) stereoisomer exhibits the highest potency against acute myeloid leukemia (AML) cells .

Anti-Cancer Properties

Avocadyne has shown potent anti-leukemia effects through its ability to suppress FAO. In vitro studies have indicated that avocadyne can induce cell death in various leukemia cell lines with an IC50 value as low as 3.10 µM . The compound's mechanism involves the inhibition of very long-chain acyl-CoA dehydrogenase (VLCAD), leading to reduced mitochondrial metabolism in cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| TEX Cells | 3.10 ± 0.14 | Induces apoptosis |

| OCI-AML2 | 11.53 ± 3.32 | Induces apoptosis |

| Patient-Derived AML | Varies | Selective cytotoxicity |

Antiviral and Antimicrobial Activity

In addition to its anti-cancer properties, avocadyne exhibits antiviral and antimicrobial activities. Studies indicate that it can inhibit the growth of gram-positive bacteria and certain viruses, contributing to its potential as a therapeutic agent beyond oncology .

Case Studies and Clinical Implications

Recent case studies have highlighted the potential applications of avocadyne in clinical settings, particularly for patients with AML. One such study involved patient-derived samples where treatment with avocadyne resulted in significant reductions in FAO markers, indicating its efficacy in modulating metabolic pathways associated with cancer progression .

Research Findings

A comprehensive analysis of avocadyne's pharmacological properties reveals several important findings:

- Fatty Acid Oxidation Inhibition : Avocadyne significantly reduces FAO in leukemia cells by targeting VLCAD.

- Selectivity : The compound shows preferential toxicity towards cancer cells compared to normal hematopoietic cells.

- Potential for Combination Therapy : When combined with existing chemotherapeutics, avocadyne may enhance therapeutic efficacy against leukemia .

Future Directions

Further research is warranted to explore the full therapeutic potential of avocadyne. Key areas for future investigation include:

- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by avocadyne.

- Clinical Trials : Conducting trials to assess safety and efficacy in human subjects.

- Combination Therapies : Evaluating synergistic effects when used alongside other cancer treatments.

Q & A

Q. Basic: What are the critical safety protocols for handling TCAC in laboratory settings?

TCAC poses acute hazards via skin/eye contact, inhalation, and ingestion. Implement these measures:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash goggles, and lab coats. Use NIOSH-approved respirators if ventilation is insufficient .

- Storage: Store in airtight containers in cool, dry, well-ventilated areas away from water, alcohols, and strong bases to prevent violent hydrolysis .

- Emergency Response: For spills, use inert absorbents (e.g., vermiculite) and avoid water. Decontaminate surfaces with sodium bicarbonate to neutralize residual HCl .

Q. Basic: What key physical properties influence experimental design with TCAC?

Critical properties include:

Q. Basic: How should researchers mitigate TCAC’s reactivity during synthesis?

TCAC reacts exothermically with nucleophiles (e.g., water, alcohols). Mitigation strategies:

- Moisture Control: Use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Temperature Regulation: Maintain reactions below 50°C to avoid decomposition into HCl and phosgene .

- Byproduct Management: Trap gaseous HCl using alkaline scrubbers .

Q. Advanced: How can FT-IR spectroscopy quantify trace TCAC in titanium tetrachloride matrices?

A validated FT-IR method ( ) achieves detection limits of 3.61×10⁻⁴ g/L:

- Sample Preparation: Use a sealed liquid cell (5 cm path length) to prevent TCAC evaporation.

- Calibration: Linear range (0–0.163 g/L) with correlation coefficient r = 0.9994.

- Peak Selection: Monitor C=O stretching at ~1800 cm⁻¹, avoiding interference from TiCl₄ .

This method is suitable for industrial-grade purity assessments.

Q. Advanced: How to resolve discrepancies in reported physical properties (e.g., boiling points)?

Discrepancies (e.g., 114–118°C boiling points) arise from purity, measurement techniques, or calibration. Researchers should:

- Validate Purity: Use gas chromatography (GC) or NMR to confirm TCAC purity .

- Standardize Conditions: Replicate measurements under controlled pressure (101.3 kPa) and inert atmospheres .

- Cross-Reference Data: Compare with peer-reviewed studies or SDS from reputable suppliers (e.g., Sigma-Aldrich) .

Q. Advanced: What experimental approaches address gaps in TCAC’s chronic toxicity data?

No long-term carcinogenicity or reproductive toxicity studies exist . Proposed methodologies:

- In Vivo Models: Conduct 24-month rodent bioassays with inhalation exposure (≤475 mg/m³ LC50 in rats ).

- Mechanistic Studies: Use in vitro models (e.g., human lung cells) to assess DNA damage or oxidative stress from TCAC metabolites (e.g., trichloroacetic acid) .

- Dose-Response Analysis: Apply benchmark dose modeling to estimate NOAELs for regulatory risk assessments .

Q. Advanced: How to optimize TCAC synthesis using trichloroacetic acid and SOCl₂?

Key parameters for high yield (>90%):

- Molar Ratio: 1:1.2 (trichloroacetic acid : SOCl₂) with excess thionyl chloride to drive reaction completion .

- Reaction Time: 4–6 hours under reflux (70–80°C) .

- Purification: Distill under reduced pressure (50–60°C at 20 kPa) to separate TCAC from unreacted SOCl₂ .

Monitor reaction progress via TLC (Rf ~0.6 in hexane/ethyl acetate 9:1).

Q. Advanced: What analytical techniques detect TCAC decomposition products during storage?

Decomposition produces HCl, phosgene, and CO. Analytical workflows:

Propiedades

IUPAC Name |

2,2,2-trichloroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4O/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFOMCVHYWHZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl4O | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034070 | |

| Record name | Trichloroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloroacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact severely irritates skin, eyes and mucous membranes. May be very toxic by ingestion and inhalation. May be combustible., Liquid that decomposes in water; [Hawley] | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

244 °F at 760 mmHg (EPA, 1998), 244 °F, 117.9 °C | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, Sol in alcohol | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.654 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.6202 at 20 °C/4 °C | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

21.3 [mmHg], 21.32 mm Hg @ 25 °C, determined from experimentally derived coefficients | |

| Record name | Trichloroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

76-02-8 | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,2-Trichloroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trichloroacetyl Chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetyl chloride, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SN86T76Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31.8 °C | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.